(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, commonly known as JWH-146, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. With a molecular weight of 395.5 g/mol, this highly lipophilic compound is utilized primarily as an analytical reference standard and a pharmacological probe . Unlike the more common naphthoylindole class, JWH-146 features a distinct pyrrole core and a heptyl chain, which fundamentally dictate its receptor binding profile and analytical behavior [1]. It exhibits reliable solubility in standard laboratory solvents, achieving concentrations of 10 mg/mL in DMSO and ethanol, making it highly processable for in vitro assay formulation .
Generic substitution of JWH-146 with other synthetic cannabinoids, such as the widely known JWH-018 (a naphthoylindole) or its direct pentyl analog JWH-145, fails in both analytical and pharmacological contexts [1]. In pharmacological assays, substituting JWH-146 with shorter-chain analogs like JWH-145 or JWH-147 drastically alters receptor selectivity, shifting the preference from the CB1 receptor to the CB2 receptor [2]. Analytically, the naphthoylpyrrole core of JWH-146 produces a unique mass spectrometric fragmentation pattern that cannot be replicated by naphthoylindoles, meaning forensic and toxicological laboratories must procure the exact JWH-146 standard to prevent false negatives or misidentifications during GC-MS and LC-QTOF-MS screening [1].
JWH-146 features a heptyl chain that specifically tunes its binding affinity toward the CB1 receptor (Ki = 21 ± 2 nM) over the CB2 receptor (Ki = 62 ± 5 nM), resulting in a ~3-fold CB1 selectivity [1]. In direct contrast, its pentyl analog JWH-145 exhibits a CB1 Ki of 14 ± 2 nM and a CB2 Ki of 6.4 ± 0.4 nM (a ~2.2-fold CB2 selectivity), while the hexyl analog JWH-147 also favors CB2 (Ki = 7.1 nM) [1].
| Evidence Dimension | Cannabinoid Receptor Selectivity Ratio |
| Target Compound Data | JWH-146 (Heptyl): ~3.0x selective for CB1 (CB1 Ki = 21 nM, CB2 Ki = 62 nM) |
| Comparator Or Baseline | JWH-145 (Pentyl): ~2.2x selective for CB2 (CB1 Ki = 14 nM, CB2 Ki = 6.4 nM) |
| Quantified Difference | Extension from a pentyl to a heptyl chain completely reverses receptor selectivity from CB2-dominant to CB1-dominant. |
| Conditions | In vitro radioligand binding assay |
Procurement of the exact heptyl analog is strictly required for researchers needing a CB1-preferring naphthoylpyrrole probe without confounding CB2-driven off-target effects.
The naphthoylpyrrole core of JWH-146 yields distinct electron ionization (EI) fragmentation pathways compared to the classical aminoalkylindole core found in JWH-018 [1]. Because JWH-146 lacks the indole nitrogen, its GC-MS and LC-HRMS spectra do not exhibit the standard N-alkyl cleavage patterns characteristic of the JWH-018 series, requiring specific retention time and exact mass (395.2249 m/z) validation [1].
| Evidence Dimension | Mass Spectrometric Fragmentation Pathway |
| Target Compound Data | JWH-146: Naphthoylpyrrole-specific cleavage lacking indole N-alkyl fragments |
| Comparator Or Baseline | JWH-018: Standard naphthoylindole N-alkyl cleavage pattern (e.g., m/z 284 ion) |
| Quantified Difference | Complete divergence in primary EI-MS fragmentation pathways, requiring the exact pyrrole standard for library matching. |
| Conditions | GC-MS and LC-QTOF-MS screening |
Essential for forensic laboratories establishing comprehensive LC-QTOF-MS and GC-MS libraries to avoid false positives in synthetic cannabinoid screening.
Despite its high lipophilicity, JWH-146 demonstrates reliable solubility profiles in standard polar aprotic and protic solvents, achieving 10 mg/mL in both DMSO and ethanol, and 5 mg/mL in DMF . Compared to crude cannabinoid extracts or highly crystalline analogs that require complex lipid carriers or sonication, JWH-146 allows for predictable stock solution preparation .
| Evidence Dimension | Stock Solution Concentration |
| Target Compound Data | JWH-146: 10 mg/mL in DMSO and Ethanol |
| Comparator Or Baseline | Crude extracts / poorly soluble analogs: Require specialized surfactants or lipid emulsions |
| Quantified Difference | Achieves a reliable 10 mg/mL concentration in standard polar solvents, avoiding the need for complex lipid formulations. |
| Conditions | Standard laboratory temperature and pressure |
Ensures reproducible dosing and straightforward assay formulation, reducing preparation time and variability in high-throughput screening.
Because of its unique naphthoylpyrrole core and specific heptyl chain, JWH-146 is an indispensable reference material for toxicological screening. It is utilized to calibrate GC-MS and LC-QTOF-MS instruments, ensuring accurate retention time mapping and exact mass identification (395.2249 m/z) to differentiate it from closely related pentyl (JWH-145) or hexyl (JWH-147) analogs in seized materials [1].
JWH-146 is the optimal choice for researchers investigating the naphthoylpyrrole class who require a CB1-preferring agonist. Its ~3-fold selectivity for CB1 over CB2 ensures that downstream cellular signaling assays are not confounded by the high CB2 affinity that plagues shorter-chain analogs like JWH-145 [2].
In drug discovery and cannabinoid receptor modeling, JWH-146 serves as a critical benchmark compound. Procurement of this exact heptyl analog allows medicinal chemists to study the steric boundaries of the CB1 and CB2 binding pockets, specifically demonstrating how extending the N-alkyl chain beyond six carbons reverses receptor subtype selectivity [2].